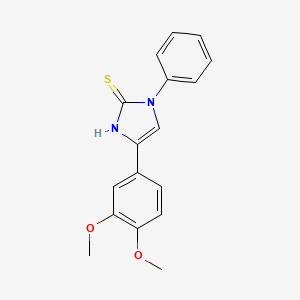![molecular formula C23H16N2OS B2479786 (E)-1-萘酰胺-N-(3-甲基萘并[2,1-d]噻唑-2(3H)-亚基) CAS No. 477504-31-7](/img/structure/B2479786.png)
(E)-1-萘酰胺-N-(3-甲基萘并[2,1-d]噻唑-2(3H)-亚基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide is a complex organic compound featuring a thiazole ring fused with a naphthalene structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
科学研究应用
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
作用机制
Biochemical Pathways
It is known that the compound is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . This suggests that it may play a role in the light absorption and color sensitivity pathways.
Result of Action
It is known that the compound is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity . This suggests that it may have effects on the light absorption and color sensitivity of these materials.
生化分析
Biochemical Properties
The biochemical properties of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide are not fully understood yet. Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, influencing the activity of the biomolecule .
Cellular Effects
The effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide on cellular processes are not well-documented. Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific compound and the type of cell.
Molecular Mechanism
The molecular mechanism of action of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide is not fully known. Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide in laboratory settings are not well-documented. Thiazole derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide at different dosages in animal models are not well-documented. Thiazole derivatives are known to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide are not well-documented. Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide within cells and tissues are not well-documented. Thiazole derivatives are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-naphthamide is not well-documented. Thiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
准备方法
The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
相似化合物的比较
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycine: An antineoplastic drug.
Tiazofurin: Another antineoplastic agent.
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide stands out due to its unique combination of the thiazole and naphthalene structures, which may confer distinct biological activities and chemical reactivity .
属性
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-25-20-14-13-16-8-3-5-11-18(16)21(20)27-23(25)24-22(26)19-12-6-9-15-7-2-4-10-17(15)19/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPZVHMSHWJENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)

![(2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2479720.png)
![2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide](/img/structure/B2479723.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)

